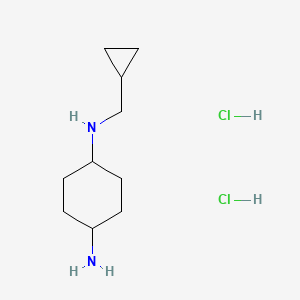
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclohexane-based compound that has two amino groups attached to it. This compound is known for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural signaling.
Scientific Research Applications
Chiral Mononuclear and One-Dimensional Cadmium(II) Complexes
Chiral cadmium(II) complexes constructed using derivatives of cyclohexane-1,4-diamine exhibit luminescent properties, indicating potential applications as optical materials. These compounds also show powder second-harmonic generation efficiency, suggesting their use in nonlinear optics (Cheng et al., 2013).
Structural Analysis and X-Ray Studies
N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a derivative, has been synthesized and characterized, with its crystal structure revealing insights into the spatial arrangement and interactions in the compound. Such analyses are vital for understanding molecular properties and potential applications in material sciences (Guillaume et al., 2017).
Cyclohexane Derivatives in Polymerization
Compounds related to cyclohexane-1,4-diamine have been used in atom transfer radical polymerization, demonstrating their utility in polymer science. These studies highlight their role in facilitating controlled polymer growth and exploring the effects of ligand structure on polymerization processes (Ibrahim et al., 2004).
Asymmetric Catalysis and Organic Synthesis
Derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of various organic compounds. This highlights their importance in enantioselective synthesis and organic catalysis (Liu et al., 2014).
Bromination and Flame Retardants
Cyclohexane derivatives have been investigated in bromination reactions, relevant in the development of flame retardants. The synthesis and characterization of such compounds contribute to the understanding of flame retardant mechanisms and properties (Arsenault et al., 2008).
properties
IUPAC Name |
4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAFDRCGBYDLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



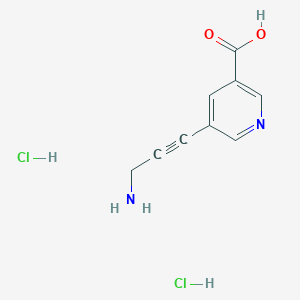
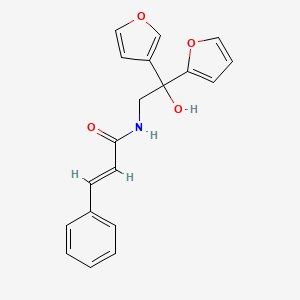
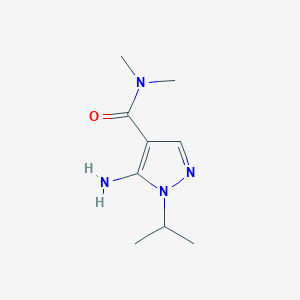
![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)
![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)


![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)
![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)
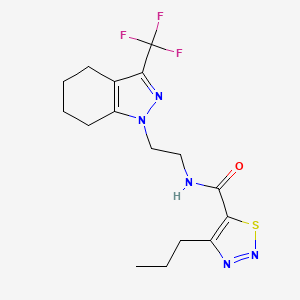
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)